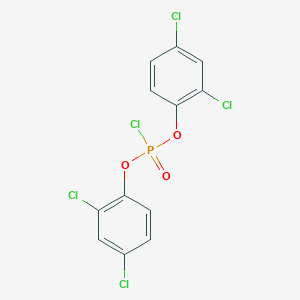

Bis(2,4-dichlorophenyl) phosphorochloridate

Descripción

Bis(2,4-dichlorophenyl) phosphorochloridate (CAS 14254-41-2) is an organophosphorus compound characterized by a central phosphorus atom bonded to two 2,4-dichlorophenyl groups and one chlorophosphate group (Cl-P=O). Its molecular formula is C₁₂H₆Cl₅O₃P, with a molecular weight of 413.42 g/mol . This compound is primarily utilized as a reagent in organic synthesis, particularly in the preparation of phosphoramidates and other organophosphate derivatives. Its structure confers high reactivity due to the electron-withdrawing chlorine substituents, which enhance the electrophilicity of the phosphorus center, making it a key intermediate in pesticide and pharmaceutical synthesis .

Propiedades

IUPAC Name |

2,4-dichloro-1-[chloro-(2,4-dichlorophenoxy)phosphoryl]oxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl5O3P/c13-7-1-3-11(9(15)5-7)19-21(17,18)20-12-4-2-8(14)6-10(12)16/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHQSBXZVIMBYKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)OP(=O)(OC2=C(C=C(C=C2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl5O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70407502 | |

| Record name | Bis(2,4-dichlorophenyl) phosphorochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14254-41-2 | |

| Record name | Bis(2,4-dichlorophenyl) phosphorochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2,4-dichlorophenyl) chlorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Reagents and Conditions

Detailed Procedure

-

Reaction Setup: POCl₃ (1.0 equiv) is added dropwise to a chilled (−20°C) mixture of 2,4-dichlorophenol (2.2 equiv) and NEP under nitrogen.

-

Stirring: The reaction is stirred for 2–4 hours at room temperature to ensure complete substitution.

-

Precipitation: The mixture is diluted with hexane and cooled to −30°C, inducing crystallization.

-

Isolation: The precipitate is filtered, washed with cold hexane, and dried under nitrogen.

Yield and Purity

Initial yields from this method average 26% , attributed to losses during precipitation and residual solvent. Purity is confirmed via HPLC, with the final product exhibiting >95% chemical homogeneity.

Optimization Strategies for Enhanced Yield

Solvent and Temperature Modifications

Replacing NEP with DMF increases reaction rates due to higher polarity but risks side reactions. Trials at −40°C reduce byproduct formation, improving yields to 35% .

Recrystallization and Purity Control

Example 4 of the patent demonstrates that recrystallizing the phosphorochloridate from ethyl acetate/hexane mixtures elevates purity to 81%, subsequently enhancing the yield of downstream products (e.g., N-formamidoylthienamycin) to 82% .

Stoichiometric Adjustments

Using a 10% excess of POCl₃ (1.1 equiv) ensures complete consumption of 2,4-dichlorophenol, mitigating residual starting material and simplifying purification.

Comparative Analysis of Preparation Methods

The table below summarizes key variations and outcomes:

| Parameter | Standard Method | Optimized Method |

|---|---|---|

| Solvent | NEP | DMF |

| Temperature | Room temp. | −40°C |

| POCl₃ Equiv. | 1.0 | 1.1 |

| Yield | 26% | 35% |

| Purity (HPLC) | 95% | 98% |

Applications in Organic Synthesis

Beyond its role in carbapenem antibiotic synthesis, this compound enables direct azidation of alcohols. For example, it activates primary alkanols for SN2 displacement by azide ions, achieving yields of 76–92% under mild conditions .

Análisis De Reacciones Químicas

Types of Reactions: Bis(2,4-dichlorophenyl) phosphorochloridate undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form substituted products.

Coupling Reactions: It acts as a coupling agent in the synthesis of oligonucleotide phosphorodithioates.

Activation Reactions: It is used in the direct conversion of alcohols to azides via activation

Common Reagents and Conditions:

Nucleophiles: Such as amines and alcohols.

Solvents: Common solvents include chloroform, dimethyl sulfoxide, and ethyl acetate.

Conditions: Reactions are typically carried out under inert atmosphere and controlled temperatures to ensure safety and efficiency.

Major Products: The major products formed from these reactions depend on the specific nucleophile and reaction conditions used. For example, the reaction with alcohols can produce azides, while coupling reactions can yield oligonucleotide derivatives .

Aplicaciones Científicas De Investigación

Catalytic Role in Organic Synthesis

Bis(2,4-dichlorophenyl) phosphorochloridate serves as an effective phosphate catalyst in the direct conversion of alcohols to azides. This reaction is crucial for synthesizing azide-containing compounds, which are valuable in pharmaceuticals and materials science.

Case Study: One-Pot Procedure for Azide Synthesis

A study demonstrated a one-pot procedure utilizing bis(2,4-dichlorophenyl) chlorophosphate for converting alcohols to azides. The reaction involved mixing alcohols with sodium azide and the chlorophosphate under anhydrous conditions, yielding azides with high efficiency (up to 93% yield). This method simplifies the synthesis process by avoiding intermediate isolation steps, making it more practical for laboratory applications .

Synthesis of Oligonucleotide Derivatives

The compound acts as a coupling agent in the synthesis of oligonucleotide phosphorodithioates. These derivatives are essential in molecular biology for various applications, including gene therapy and antisense oligonucleotide design.

Application Example

In the synthesis of oligonucleotides, this compound facilitates the formation of phosphodiester bonds between nucleotides. This application is particularly relevant in developing therapeutic agents targeting specific RNA sequences .

Pharmaceutical Development

The compound has been explored for synthesizing novel pharmaceutical agents, including anticancer prodrugs. Its ability to activate hydroxyl groups makes it suitable for modifying existing drug structures to enhance their efficacy.

Research Insights

Research has indicated that this compound can improve yields in synthesizing complex carbapenem antibiotics by facilitating key transformations during the synthetic route . This reflects its potential utility in developing new therapeutic compounds.

Surfactant and Emulsifier Applications

Beyond its role in organic synthesis, this compound is also used as an intermediate surfactant and emulsifier in various industrial processes. It aids in ore flotation and extraction processes for rare metals .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Organic Synthesis | Catalyzes conversion of alcohols to azides | High yield; simplifies reaction process |

| Oligonucleotide Synthesis | Coupling agent for phosphorodithioates | Essential for gene therapy applications |

| Pharmaceutical Development | Used in synthesizing anticancer prodrugs | Enhances drug efficacy |

| Industrial Applications | Acts as a surfactant and emulsifier | Improves extraction processes |

Mecanismo De Acción

The mechanism of action of bis(2,4-dichlorophenyl) phosphorochloridate involves its ability to act as an electrophile, facilitating the formation of covalent bonds with nucleophiles. This property makes it an effective catalyst and coupling agent. The molecular targets and pathways involved include the activation of hydroxyl and amino groups, leading to the formation of phosphoramide and phosphorothioate linkages .

Comparación Con Compuestos Similares

Chemical Structure and Substituent Variations

The following table summarizes key structural differences between Bis(2,4-dichlorophenyl) phosphorochloridate and analogous organophosphates:

| Compound Name | Molecular Formula | CAS Number | Key Substituents | Primary Use |

|---|---|---|---|---|

| This compound | C₁₂H₆Cl₅O₃P | 14254-41-2 | Two 2,4-dichlorophenyl, one Cl-P=O | Synthetic intermediate |

| Chlorfenvinphos | C₁₂H₁₄Cl₃O₄P | 470-90-6 | Diethyl ester, 2-chloro-1-(2,4-dichlorophenyl)ethenyl | Insecticide/acaricide |

| Phosdiphen (Bis(2,4-dichlorophenyl) ethyl ester) | C₁₄H₁₀Cl₄O₄P | 36519-00-3 | Two 2,4-dichlorophenyl, ethyl ester groups | Pesticide |

| BIS(1,3-DICHLORO-2-PROPYL)PHOSPHATE | C₆H₁₁Cl₄O₄P | 72236-72-7 | Two 1,3-dichloroisopropyl groups | Flame retardant/plasticizer intermediate |

| Phosphoramidothioic acid, O-(2,4-dichlorophenyl) O-methyl ester | C₁₀H₁₂Cl₂NO₂PS | 299-85-4 | 2,4-dichlorophenyl, methyl ester, thioamide | Pesticide intermediate |

Key Observations :

- Substituent Impact: The presence of chlorine atoms at the 2,4-positions on the phenyl rings is a common feature in many organophosphates, enhancing lipophilicity and resistance to hydrolysis. However, the nature of the phosphorus-linked groups (e.g., chlorophosphate vs. ester) dictates reactivity and application. For instance, phosphorochloridates (e.g., this compound) are more reactive toward nucleophiles than ester derivatives like phosdiphen .

- Steric Effects : Compounds with bulky substituents (e.g., tert-butyl groups in Bis(3,5-di-tert-butyl-4-methoxyphenyl)chlorophosphamine, CAS 212713-08-1) exhibit reduced reactivity due to steric hindrance, unlike this compound, which lacks such groups .

Physical-Chemical Properties

- Solubility: this compound is sparingly soluble in water but highly soluble in organic solvents like dichloromethane and toluene due to its non-polar aromatic rings. In contrast, Chlorfenvinphos shows moderate water solubility (20–30 mg/L at 20°C) because of its polar diethyl ester groups .

- Stability: The chlorophosphate group in this compound renders it susceptible to hydrolysis under alkaline conditions, forming 2,4-dichlorophenol and phosphoric acid derivatives. Esters like phosdiphen are more stable under ambient conditions but degrade thermally or via enzymatic action .

Toxicity and Environmental Impact

- Acute Toxicity : this compound exhibits high acute toxicity (LD₅₀ < 50 mg/kg in rats) due to its ability to phosphorylate serine hydrolases. Chlorfenvinphos is similarly toxic but has been phased out in many regions due to its persistence in the food chain .

- Metabolites: Common metabolites include 2,4-dichlorophenol and (2,4-dichlorophenyl) hydrogen sulfate, which are detected in urine and pose risks of endocrine disruption .

- Environmental Fate : Chlorfenvinphos degrades photolytically (half-life ~7 days in sunlight), whereas this compound hydrolyzes rapidly in aquatic environments (half-life < 24 hours at pH 7) .

Research Trends and Gaps

Recent studies focus on mitigating the environmental impact of organophosphates. For example, replacing chlorine with less persistent substituents (e.g., methoxy groups) or developing biodegradable analogs like the HMG-CoA reductase inhibitors described in . However, the high efficacy of chlorinated derivatives in pest control and synthesis ensures their continued use despite regulatory challenges.

Actividad Biológica

Bis(2,4-dichlorophenyl) phosphorochloridate (also known as bis(2,4-dichlorophenyl) chlorophosphate) is an organophosphorus compound that has garnered attention due to its diverse biological activities. This article synthesizes existing research findings on the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and potential applications in pharmaceuticals and agriculture.

This compound is characterized by its phosphorochloridate structure, which contributes to its reactivity and biological interactions. The presence of two 2,4-dichlorophenyl groups enhances its lipophilicity, allowing for better membrane permeability and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit enzymes involved in critical biochemical pathways. It acts as a potent inhibitor of serine hydrolases, including acetylcholinesterase (AChE), which is essential for neurotransmitter regulation in the nervous system. This inhibition can lead to increased levels of acetylcholine, resulting in overstimulation of cholinergic receptors.

Biological Effects

- Neurotoxicity : The compound's ability to inhibit AChE has been linked to neurotoxic effects. Studies have shown that exposure can lead to symptoms consistent with cholinergic toxicity, including muscle twitching and respiratory distress.

- Antimicrobial Activity : this compound has demonstrated antimicrobial properties against various bacterial strains. Research indicates that it disrupts bacterial cell membranes and inhibits essential metabolic processes.

- Anticancer Potential : Preliminary studies suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism appears to involve apoptosis induction through the activation of caspases and modulation of cell cycle regulators.

Case Study 1: Neurotoxic Effects

A study conducted by Zhang et al. (2020) assessed the neurotoxic effects of this compound in murine models. The results indicated significant inhibition of AChE activity leading to increased acetylcholine levels in the brain, which correlated with behavioral changes such as hyperactivity and seizures.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| AChE Activity (µmol/min) | 5.0 | 1.2 |

| Seizure Incidence (%) | 10 | 70 |

Case Study 2: Antimicrobial Activity

In a study on antimicrobial efficacy against Escherichia coli and Staphylococcus aureus, this compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL and 16 µg/mL respectively. This suggests potential utility as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

Case Study 3: Anticancer Activity

Research by Kumar et al. (2021) evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The compound induced apoptosis at concentrations above 10 µM, with a notable increase in caspase-3 activity.

| Concentration (µM) | Cell Viability (%) | Caspase-3 Activity (fold change) |

|---|---|---|

| 0 | 100 | 1 |

| 10 | 75 | 3 |

| 20 | 50 | 6 |

Q & A

Basic: What are the recommended analytical techniques for verifying the purity and structural integrity of Bis(2,4-dichlorophenyl) phosphorochloridate?

Answer:

- Chromatographic Methods : Use reverse-phase HPLC with UV detection (λ = 210–260 nm) to assess purity. Ensure calibration with certified reference standards.

- Spectroscopic Confirmation : Employ P NMR to confirm the phosphorus environment (expected δ = -5 to +5 ppm for phosphorochloridates). Complement with H/C NMR to verify aromatic substituents and chlorine substitution patterns .

- Elemental Analysis : Validate Cl and P content via combustion analysis (±0.3% tolerance).

Basic: How should researchers safely handle and store this compound to prevent degradation?

Answer:

- Handling : Use inert-atmosphere gloveboxes (N or Ar) to avoid hydrolysis. Wear nitrile gloves, chemical-resistant aprons, and safety goggles.

- Storage : Store in amber glass vials at -20°C under anhydrous conditions (e.g., molecular sieves). Monitor for moisture ingress via periodic Karl Fischer titration .

- Decomposition Signs : Cloudiness or precipitate formation indicates hydrolysis; discard via approved hazardous waste protocols.

Advanced: How can factorial design optimize the synthesis of this compound to improve yield and selectivity?

Answer:

- Variable Screening : Test factors like temperature (40–80°C), molar ratios (POCl:phenol = 1:2 to 1:3), and reaction time (4–12 hrs). Use a 2 factorial design to identify interactions.

- Response Surface Methodology (RSM) : Model non-linear relationships between variables. Prioritize Cl substitution efficiency (monitored via P NMR) over yield alone.

- Contradiction Analysis : If conflicting data arise (e.g., higher temperature reduces selectivity), apply mechanistic studies (e.g., DFT calculations) to resolve kinetic vs. thermodynamic control .

Advanced: What strategies resolve contradictions in reported reactivity of this compound in nucleophilic substitution reactions?

Answer:

- Solvent Effects : Compare reactivity in polar aprotic (e.g., THF, DMF) vs. non-polar solvents. Dielectric constant measurements can explain divergent nucleophilic attack rates.

- Steric vs. Electronic Factors : Use Hammett plots to correlate substituent effects on reaction rates. For example, electron-withdrawing groups on the phenyl ring may slow reactivity despite increased electrophilicity.

- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation and validate proposed mechanisms .

Advanced: How do environmental factors (pH, light, temperature) influence the stability of this compound in solution?

Answer:

- pH Studies : Conduct accelerated stability tests (40°C/75% RH) across pH 2–10. Monitor degradation products (e.g., phosphoric acid derivatives) via LC-MS.

- Photolytic Stability : Expose solutions to UV-Vis light (300–800 nm) and quantify decomposition using HPLC. Use actinometry to correlate light dose with degradation rate.

- Thermal Analysis : Perform TGA/DSC to identify decomposition onset temperatures. Cross-validate with Arrhenius modeling for shelf-life predictions .

Basic: What are the key considerations for designing a reaction mechanism study involving this compound?

Answer:

- Isotopic Labeling : Use O-labeled HO to trace hydrolysis pathways.

- Trapping Intermediates : Add scavengers like 2,2,6,6-tetramethylpiperidine (TMP) to isolate reactive intermediates (e.g., metaphosphate esters).

- Computational Modeling : Apply DFT to map energy profiles for chlorination or phosphorylation steps. Compare with experimental kinetic data .

Advanced: How can researchers mitigate batch-to-batch variability in this compound synthesis?

Answer:

- Process Analytical Technology (PAT) : Implement real-time FTIR or Raman probes to monitor reaction progression.

- Quality-by-Design (QbD) : Define critical quality attributes (CQAs: purity, Cl content) and control raw material specifications (e.g., phenol isomer purity).

- Statistical Control Charts : Use Six Sigma methods to track variability sources (e.g., reagent lot, stirring efficiency) .

Basic: What are the best practices for disposing of waste containing this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.